4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene
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Overview
Description
4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromomethyl group at the 4-position and a chlorine atom at the 6-position on the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene typically involves the bromination of 6-chloro-2,3-dihydro-1H-indene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 4-(hydroxymethyl)-6-chloro-2,3-dihydro-1H-indene, 4-(cyanomethyl)-6-chloro-2,3-dihydro-1H-indene, or 4-(aminomethyl)-6-chloro-2,3-dihydro-1H-indene.
Oxidation: Formation of 4-(formyl)-6-chloro-2,3-dihydro-1H-indene or 4-(carboxyl)-6-chloro-2,3-dihydro-1H-indene.
Reduction: Formation of 4-methyl-6-chloro-2,3-dihydro-1H-indene.
Scientific Research Applications
4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used.
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
4-(Bromomethyl)coumarin: Known for its applications in fluorescence studies and as a building block in organic synthesis.
6-Chloro-2,3-dihydro-1H-indene: A precursor to 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene and used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both bromomethyl and chloro substituents on the indene ring, which imparts distinct reactivity and chemical properties. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
2763779-09-3 |
---|---|
Molecular Formula |
C10H10BrCl |
Molecular Weight |
245.5 |
Purity |
95 |
Origin of Product |
United States |
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